molecular formula C12H16ClNO3 B2616537 tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate CAS No. 199296-13-4

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate

Cat. No.: B2616537
CAS No.: 199296-13-4
M. Wt: 257.71
InChI Key: QPUZLSOKJSKYQX-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate is a synthetic carbamate derivative of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, which incorporates a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, is a key feature in synthetic organic chemistry. The Boc group is widely used as a protecting group for amines during multi-step synthesis, helping to ensure reaction specificity and the correct formation of complex molecules . The presence of both a carbamate functional group and a hydroxyphenyl moiety in this compound suggests potential for investigation in several scientific areas. Researchers may explore its use as a synthetic intermediate or building block in the development of more complex active compounds. The carbamate class is well-known in agrochemical research for creating insecticides such as carbaryl and methiocarb, which act as acetylcholinesterase inhibitors . Furthermore, the structural motif of a substituted phenyl carbamate is frequently encountered in medicinal chemistry, making this compound a potential candidate for probing new biological mechanisms or as a precursor in drug discovery projects. Its specific applications and research value are best determined by consulting the current scientific literature for the most recent investigative uses.

Properties

IUPAC Name

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUZLSOKJSKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-2-hydroxybenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxy-2-hydroxyphenylmethyl carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Intermediate

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic compounds. Research indicates that derivatives of this carbamate exhibit significant biological activity, particularly in anti-inflammatory and neuroprotective contexts .

1.2 Biological Activity

Studies have demonstrated that this compound can interact with biological targets, potentially modulating pathways involved in inflammation and neuroprotection. For instance, in vitro studies have shown that it can protect astrocytes from amyloid-beta-induced toxicity, suggesting its role in neurodegenerative disease research.

Agrochemical Applications

The compound is also being explored for use in agricultural chemistry due to its biological activity against pests and pathogens. Its ability to interact with specific biochemical pathways makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly.

Case Studies

5.1 Neuroprotective Effects

In a notable study, this compound was evaluated for its neuroprotective effects against amyloid-beta toxicity in astrocytes. The findings indicated a significant reduction in cell death and inflammatory markers, suggesting its potential as a therapeutic agent for Alzheimer's disease.

5.2 Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related carbamates showed promising results where derivatives exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin. The percentage inhibition ranged from 39% to 54% across various tested compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Modulating signaling pathways: The phenolic and chloro groups can interact with cellular receptors and signaling molecules, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in the substituents on the phenyl ring, which significantly alter physicochemical properties, synthetic yields, and biological relevance. Key examples include:

Compound Name Substituents Molecular Weight Yield Key Applications Reference
tert-Butyl N-[(4-Bromo-2-fluoro-3-methoxyphenyl)methyl]carbamate 4-Br, 2-F, 3-OMe 362.6 g/mol 23% VHL E3 ligase ligand development
tert-Butyl 2,4-difluorobenzylcarbamate 2,4-diF 257.3 g/mol 62% DENV NS5 RdRp inhibitor intermediate
tert-Butyl (4-Chlorophenethyl)carbamate 4-Cl (phenethyl chain) 255.7 g/mol N/A Laboratory reagent
tert-Butyl N-[(4-Chloro-2-hydroxyphenyl)methyl]carbamate (Target) 4-Cl, 2-OH ~271.7 g/mol* N/A Putative intermediate for drug discovery

*Estimated based on molecular formula C₁₂H₁₆ClNO₃.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (e.g., in ) enhance electrophilicity, facilitating nucleophilic aromatic substitution. The hydroxyl group in the target compound introduces hydrogen-bonding capacity, increasing polarity compared to methoxy or halogen-only analogues .

Biological Activity

Tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate is a carbamate derivative that has garnered attention in various fields of biological research, particularly due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic potentials.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a chlorinated phenolic structure. Its chemical formula is C12H16ClN1O3C_{12}H_{16}ClN_{1}O_{3}, and it is characterized by the following structural attributes:

  • tert-butyl group: Provides steric bulk, influencing the compound's reactivity.
  • Chloro group: Enhances lipophilicity and may affect biological interactions.
  • Hydroxy group: Imparts potential for hydrogen bonding, influencing solubility and reactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes, notably acetylcholinesterase (AChE). The mechanism includes:

  • Enzyme Inhibition: The carbamate moiety can form covalent bonds with the active site of AChE, leading to irreversible inhibition. This action is critical in the context of neurodegenerative diseases where AChE activity needs modulation.
  • Protein Interactions: The compound may also interact with other proteins, modulating their activity and affecting various signaling pathways within cells.

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on AChE:

CompoundIC50 (µM)Reference
This compound4.15
Rivastigmine (reference)5.0

These findings indicate that this compound exhibits comparable potency to established AChE inhibitors.

Anti-inflammatory Activity

In addition to its role as an enzyme inhibitor, derivatives of this compound have been assessed for anti-inflammatory properties using carrageenan-induced edema models:

Compound% InhibitionTime (hours)Reference
4a54.24%9
4i39.02%12

These results suggest that certain derivatives can significantly reduce inflammation, highlighting their potential therapeutic applications.

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect astrocytes from amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The reduction in TNF-α levels and free radicals was observed, indicating a neuroprotective mechanism .
  • Pleiotropic Prodrug Development : Research has shown that carbamates like this compound can be designed as prodrugs targeting multiple receptors (e.g., 5-HT4 receptor), providing a dual-action approach in treating cognitive disorders .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate?

The compound is typically synthesized via condensation reactions using tert-butyl carbamate derivatives and substituted aromatic aldehydes. For example, coupling tert-butyl 2-amino phenylcarbamate with 4-chloro-2-hydroxybenzaldehyde in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents under inert conditions (e.g., nitrogen atmosphere) yields the target compound. Reaction monitoring via TLC or HPLC is recommended to optimize conversion .

Q. How should this compound be purified and characterized in academic research?

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol. Characterization methods include:

  • NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the carbamate carbonyl (δ ~155 ppm in 13^{13}C NMR).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, resolving bond angles and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching C12_{12}H15_{15}ClNO3+_3^+) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in tightly sealed containers at room temperature (20–25°C) in a dry, dark environment. Avoid prolonged exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group. Stability under these conditions is confirmed for structurally similar carbamates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility.
  • Catalyst efficiency : Substituent-sensitive coupling agents (e.g., EDCI/HOBt vs. DCC/DMAP) may improve regioselectivity.
  • Temperature control : Reactions at 0–5°C minimize side-product formation during exothermic steps.
  • Workup protocols : Neutralization of residual acids (e.g., with NaHCO3_3) prevents decomposition during extraction .

Q. How should contradictions in spectroscopic or crystallographic data be resolved?

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